4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione
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Overview
Description
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione is a unique organic compound characterized by its complex structure, which includes a cyclobutyl ring, a thiomorpholine ring, and a dione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide or hydrogen peroxide.
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent, such as thiourea, under acidic conditions.
Formation of the Dione Functional Group: The dione functional group can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dione functional group can yield the corresponding diol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biological macromolecules.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1-Hydroxycyclobutyl)methyl]amino}cyclohexan-1-ol
- 1-{4-[(1-Hydroxycyclobutyl)methyl]piperazin-1-yl}ethan-1-one
Uniqueness
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione is unique due to its combination of a cyclobutyl ring, a thiomorpholine ring, and a dione functional group. This combination imparts distinct chemical and physical properties, such as stability, reactivity, and potential biological activity, which are not commonly found in other similar compounds.
Properties
Molecular Formula |
C9H17NO3S |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
1-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO3S/c11-9(2-1-3-9)8-10-4-6-14(12,13)7-5-10/h11H,1-8H2 |
InChI Key |
STCWDEMIBCTEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN2CCS(=O)(=O)CC2)O |
Origin of Product |
United States |
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